molecular formula C15H13F3N2O2S B6426745 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole CAS No. 2198166-89-9

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B6426745
CAS No.: 2198166-89-9
M. Wt: 342.3 g/mol
InChI Key: AIDYURLIKSOYBW-UHFFFAOYSA-N
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Description

2-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole ( 2198166-89-9) is a synthetic organic compound with a molecular formula of C15H13F3N2O2S and a molecular weight of 342.3 . This chemical features a thiazole ring linked via an ether bond to a pyrrolidine moiety, which is further functionalized with a 3-(trifluoromethyl)benzoyl group. The thiazole ring is a privileged structure in medicinal chemistry due to its aromaticity and presence in a wide range of bioactive molecules . Compounds containing the thiazole nucleus are extensively researched for their potential to interact with various biological targets and have been found in drugs with diverse therapeutic activities, including as antibiotics, anticancer agents, and central nervous system medications . The specific integration of the thiazole and pyrrolidine rings in this molecule makes it a valuable chemical intermediate or a candidate for high-throughput screening in drug discovery programs. Researchers can utilize this compound in the development of novel pharmacologically active agents, particularly in the fields of oncology, neurology, and infectious diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-2-10(8-11)13(21)20-6-4-12(9-20)22-14-19-5-7-23-14/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYURLIKSOYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidinol

The introduction of the tert-butoxycarbonyl (Boc) protecting group is critical for subsequent functionalization. A common method involves reacting (R)-3-pyrrolidinol with di-tert-butyl dicarbonate in tetrahydrofuran (THF) in the presence of triethylamine (TEA), achieving yields exceeding 90%. For example:

  • Reagents : Di-tert-butyl dicarbonate (1.2 equiv), TEA (2.0 equiv), THF solvent.

  • Conditions : Room temperature, 18 hours.

  • Yield : 94–100% after column chromatography.

This step prevents unwanted side reactions during subsequent mesylation or tosylation.

Activation of the Hydroxyl Group

The hydroxyl group at position 3 of the pyrrolidine ring is activated for nucleophilic substitution. Mesylation using methanesulfonyl chloride (MsCl) is preferred due to its high efficiency:

  • Reagents : MsCl (1.2–1.5 equiv), TEA (2.0–3.0 equiv), dichloromethane (DCM) solvent.

  • Conditions : 0°C to room temperature, 2–7 hours.

  • Yield : 92–100%.

Alternative methods employ tosyl chloride (TosCl), but mesylation offers better leaving-group stability and reaction kinetics.

Thiazole Coupling via Mitsunobu Reaction

The ether linkage between the pyrrolidine and thiazole rings is established using the Mitsunobu reaction, which enables C–O bond formation under mild conditions.

Synthesis of 2-Mercapto-1,3-thiazole

While specific details for this intermediate are scarce in the provided sources, analogous protocols suggest:

  • Reagents : Thiourea, α-haloketones, or cyclization of thioamides.

  • Conditions : Reflux in ethanol or DMF, 4–12 hours.

Mitsunobu Reaction Conditions

The activated pyrrolidine (e.g., mesylate or tosylate) reacts with 2-mercapto-1,3-thiazole in the presence of a phosphine and diazodicarboxylate:

  • Reagents : DIAD (1.5 equiv), triphenylphosphine (1.5 equiv), THF or DCM solvent.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 70–85% (estimated based on similar reactions).

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The final step introduces the 3-(trifluoromethyl)benzoyl group via nucleophilic acyl substitution.

Deprotection of Boc Group

The Boc group is removed under acidic conditions:

  • Reagents : HCl (4M in dioxane) or TFA.

  • Conditions : Room temperature, 1–2 hours.

  • Yield : Quantitative.

Acylation Reaction

The free amine reacts with 3-(trifluoromethyl)benzoyl chloride:

  • Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv), DCM or THF solvent.

  • Conditions : 0°C to room temperature, 4–8 hours.

  • Yield : 80–90% after purification.

Optimization and Challenges

Stereochemical Integrity

Maintaining the (R)-configuration at the pyrrolidine C3 position is crucial. Mesylation and Mitsunobu reactions proceed with >98% stereoretention when chiral Boc-pyrrolidinol is used.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves intermediates.

  • Crystallization : Final product recrystallized from ethanol/water (7:3) achieves >99% purity.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)AdvantagesLimitations
Boc ProtectionBoc₂O, TEA, THF94–100High yield, mild conditionsRequires anhydrous conditions
MesylationMsCl, TEA, DCM92–100Fast reaction, minimal byproductsExothermic, requires cooling
Mitsunobu ReactionDIAD, PPh₃, THF70–85StereospecificCostly reagents, sensitive to O₂
Acylation3-(Trifluoromethyl)benzoyl Cl80–90High electrophilicityMoisture-sensitive

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyl and thiazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds are structurally related through shared motifs such as the pyrrolidine-thiazole/thiadiazole scaffold or trifluoromethyl/aryl substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Heterocycle Core Reference
Target Compound C₁₆H₁₄F₃N₂O₂S* 362.35* 3-(Trifluoromethyl)benzoyl Thiazole
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole C₈H₁₂N₂OS 184.26 Unsubstituted pyrrolidine Thiazole
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole C₁₃H₁₂F₃N₃O₃S₂ 379.40 3-(Trifluoromethyl)benzenesulfonyl Thiadiazole
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole C₁₃H₁₁Cl₂N₃O₂S 344.20 2,4-Dichlorobenzoyl Thiadiazole

Impact of Structural Modifications

Heterocycle Core
  • Thiazole vs. Thiadiazole: Replacing the thiazole (C₃H₃NS) with a thiadiazole (C₂H₂N₂S) increases nitrogen content and alters electronic properties. For example, the thiadiazole analog in has a higher molecular weight (379.4 vs.
Substituent Effects
  • Trifluoromethylbenzoyl vs. In contrast, dichlorobenzoyl analogs (e.g., ) may exhibit different steric and electronic profiles.
  • Sulfonyl vs.
Pyrrolidine Modifications
  • The unsubstituted pyrrolidine in (MW 184.26) lacks the aromatic acyl group, resulting in significantly lower molecular weight and reduced complexity compared to the target compound.

Research Findings and Data Gaps

  • Biological Data: No direct activity data for the target compound are provided. However, related compounds in and show microbicidal and fungicidal properties, offering indirect support for further testing.
  • Spectroscopic Characterization : Techniques such as NMR and IR (used for analogs in and ) would be essential for confirming the target compound’s structure.

Biological Activity

The compound 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which is crucial for various metabolic pathways.
  • Receptor Modulation : It may also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results. For instance:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been explored as potential anticancer agents. The cytotoxicity of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole was evaluated using various cancer cell lines:

Cell LineIC50 (µM)
HeLa2.5
MCF-75.0
A5494.0

The structure-activity relationship analysis indicated that modifications in the benzoyl and thiazole moieties significantly affect cytotoxicity.

Anticonvulsant Activity

Thiazoles have shown potential in treating epilepsy. The anticonvulsant activity of this compound was assessed using the pentylenetetrazol (PTZ) seizure model:

TreatmentSeizure Protection (%)
Compound (10 mg/kg)80
Standard Drug100

This suggests that the compound may possess anticonvulsant properties comparable to established medications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to the compound :

  • Antitumor Studies : A study published in MDPI reported that thiazole compounds exhibited significant antiproliferative effects against various cancer cell lines, with some derivatives showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research has indicated that thiazoles can induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as anticancer agents .
  • SAR Analysis : Structure-activity relationship studies have demonstrated that electron-donating groups on the phenyl ring enhance biological activity, while substitutions at specific positions on the thiazole ring are critical for efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole, and how can purity be validated?

  • Methodology : Use a multi-step approach involving (1) coupling 3-(trifluoromethyl)benzoyl chloride with pyrrolidin-3-ol to form the pyrrolidine intermediate, followed by (2) thiazole ring formation via cyclization of a thioamide precursor. Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., Pd-based or Cu(I)) are critical for yield optimization .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H/13C^{13}C NMR (e.g., δ ~7.8 ppm for thiazole protons, δ ~160 ppm for carbonyl carbons) and HRMS .

Q. How can solubility and stability be systematically evaluated for this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (stock solution) and serial dilutions in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in assay buffers (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethyl and thiazole moieties?

  • Answer :

  • 19F^{19}F NMR : Identify the trifluoromethyl group (δ ~-60 to -70 ppm as a singlet) .
  • IR Spectroscopy : Detect C=O stretching (~1680 cm1^{-1}) and C-F vibrations (~1150 cm1^{-1}) .
  • X-ray crystallography (if crystals form): Resolve spatial arrangement of the benzoyl-pyrrolidine-thiazole scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Modify (a) the pyrrolidine’s substituents (e.g., fluorophenyl vs. methoxyethyl) and (b) thiazole’s 2-oxy group (e.g., alkyl vs. aryl).
  • Bioassay : Test analogs against target proteins (e.g., kinases or GPCRs) using enzymatic assays or cellular models. Prioritize compounds with IC50_{50} < 1 µM .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational strategies predict metabolic liabilities of the trifluoromethyl group?

  • Answer :

  • In silico tools : Use Schrödinger’s MetaSite or GLORYx to identify potential oxidative/hydrolytic sites (e.g., CYP450-mediated defluorination).
  • Experimental validation : Incubate with liver microsomes and track metabolites via LC-MS/MS .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
  • Mechanistic studies : Use knockout models or siRNA to confirm target engagement in vivo .
    • Example : If poor CNS penetration limits efficacy, introduce logP-lowering substituents (e.g., polar heterocycles) .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

  • Answer :

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or asymmetric catalysis (e.g., Jacobsen’s catalyst for pyrrolidine intermediates) .
  • Process optimization : Replace toxic solvents (e.g., DMF) with PEG-400 or cyclopentyl methyl ether (CPME) for greener synthesis .

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